molecular formula C20H18O5 B2927076 (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-76-4

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2927076
CAS No.: 620547-76-4
M. Wt: 338.359
InChI Key: NBXAKLAUUGOAFM-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a 3-methyl-substituted benzylidene moiety at the 2-position of the dihydrobenzofuran core and an ethyl ester group at the acetoxy side chain. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and interaction with biological targets .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-19(21)12-24-15-7-8-16-17(11-15)25-18(20(16)22)10-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXAKLAUUGOAFM-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC(=C3)C)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC(=C3)C)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method includes the condensation of 3-methylbenzaldehyde with 2,3-dihydrobenzofuran-3-one under basic conditions to form the benzylidene intermediate. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions .

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methyl group on the benzylidene moiety (target compound) introduces moderate lipophilicity compared to electron-withdrawing groups like fluorine (XLogP3 ~4.5) or bulky tert-butyl (XLogP3 ~5.2) . Thiophene derivatives (e.g., 3-methylthiophen-2-yl) exhibit higher XLogP3 (~5.8) due to sulfur’s contribution to hydrophobicity .
  • Ester Group : Ethyl esters (target) are marginally more lipophilic than methyl analogs, as seen in the tert-butyl derivative (methyl ester: 366.4 g/mol vs. hypothetical ethyl analog: ~380 g/mol).

Physicochemical Properties

  • Molecular Weight : The target compound (338.4 g/mol) is lighter than tert-butyl (366.4 g/mol) and thiophene-containing analogs (406.5 g/mol) due to the smaller 3-methyl substituent .
  • Lipophilicity : The 3-methylbenzylidene group balances hydrophobicity, positioning the target compound between fluorinated (lower XLogP3) and tert-butyl/thiophene derivatives (higher XLogP3). This property influences solubility and membrane permeability, critical for bioavailability.
  • Hydrogen Bonding : All analogs share five hydrogen bond acceptors (carbonyl and ether oxygens), suggesting similar solubility profiles in polar solvents .

Biological Activity

(Z)-ethyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzofuran moiety and an ethyl acetate group, suggests various biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Compound Overview

  • Chemical Formula : C₁₈H₁₈O₃
  • Structural Features : Contains a benzofuran ring, an ester functional group, and a ketone.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antioxidant Activity : Many benzofuran derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Properties : Compounds containing benzofuran rings have shown the ability to inhibit the growth of bacteria and fungi. This antimicrobial activity is essential for developing new antibiotics and antifungal agents .
  • Anticancer Effects : Certain derivatives have demonstrated promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction. The structural characteristics of this compound may enhance its efficacy against various cancer types.

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Molecular docking studies can provide insights into how this compound interacts with biological targets at the molecular level. These studies may reveal potential pathways for therapeutic intervention or highlight side effects associated with its use.

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeBiological Activity
4-MethylbenzaldehydeAromatic AldehydeAntioxidant
3-Oxo-2,3-dihydrobenzofuranBenzofuran DerivativeAnticancer
Ethyl 4-methylbenzoateEsterAntimicrobial
Benzofuran DerivativesVariousVarying activities depending on substitutions

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant properties of various benzofuran derivatives, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.
  • Antimicrobial Evaluation : In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.